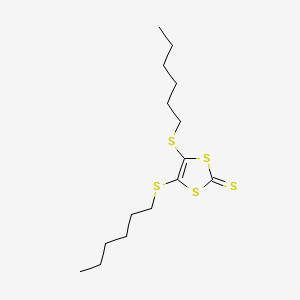

1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-

Description

Contextual Significance within Chalcogen-Based Heterocycles

Chalcogen-based heterocycles, which are cyclic compounds containing sulfur, selenium, or tellurium atoms, are fundamental building blocks in the field of materials science. researchgate.net The presence of these heavier chalcogen atoms in a conjugated system can significantly influence the electronic properties of the resulting material. Specifically, the introduction of sulfur atoms, as seen in the 1,3-dithiole-2-thione (B1293655) core, tends to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby reducing the bandgap. This is a desirable characteristic for applications in organic semiconductors, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).

The 1,3-dithiole-2-thione moiety is particularly noteworthy due to its planar structure and the presence of multiple sulfur atoms, which facilitate strong intermolecular interactions. These interactions are crucial for achieving the ordered molecular packing in the solid state necessary for efficient charge transport. The addition of the hexylthio side chains to this core serves to enhance the solubility of the molecule in organic solvents, a critical factor for solution-based processing techniques commonly employed in the fabrication of organic electronic devices.

Research Trajectory and Evolution of the 1,3-Dithiole-2-thione Core

The 1,3-dithiole-2-thione core, and its dithiolate precursor, have a rich history in the development of conducting organic materials. researchgate.net Research into this structural motif gained significant momentum with the discovery of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are potent electron donors capable of forming highly conductive charge-transfer salts. The 1,3-dithiole-2-thione structure is a key intermediate in the synthesis of many TTF analogues.

The general synthetic strategy to access the 4,5-disubstituted-1,3-dithiole-2-thione framework often begins with the reduction of carbon disulfide (CS₂). This is typically achieved using alkali metals to form the 1,3-dithiole-2-thione-4,5-dithiolate dianion. Subsequent alkylation of this dianion with appropriate alkyl halides, in this case, 1-bromohexane, would yield the desired 4,5-bis(hexylthio)-1,3-dithiole-2-thione. The versatility of this synthetic route allows for the introduction of a wide variety of side chains, enabling the fine-tuning of the molecule's properties.

Over the years, researchers have explored numerous derivatives of the 1,3-dithiole-2-thione core, substituting the thiol groups with various alkyl and aryl functionalities. This has led to a vast library of compounds with tailored solubility, electronic properties, and solid-state packing characteristics. The investigation of long-chain alkylthio substituents, such as the hexylthio groups in the title compound, is a logical progression in this research trajectory, aimed at improving processability without compromising electronic performance.

Scope of Academic Investigation of 4,5-bis(hexylthio)-1,3-dithiole-2-thione

While the broader class of 4,5-bis(alkylthio)-1,3-dithiole-2-thiones has been extensively studied, detailed academic investigations focusing specifically on the 4,5-bis(hexylthio) derivative are less prevalent in publicly accessible literature. However, its existence and relevance are noted in the context of building blocks for more complex materials. For instance, polymers incorporating the 4,5-bis(hexylthio)-1,3-dithiole unit have been synthesized and investigated for their potential in organic electronics.

The primary focus of academic investigation for a molecule like 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- would logically encompass its synthesis and purification, followed by a thorough characterization of its physicochemical properties. This would include spectroscopic analysis (NMR, IR, UV-Vis) to confirm its structure and electronic transitions, as well as electrochemical studies, such as cyclic voltammetry, to determine its redox potentials and estimate its HOMO and LUMO energy levels.

Table 1: Physicochemical Properties of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-

| Property | Value |

| CAS Number | 149468-17-7 |

| Molecular Formula | C₁₅H₂₆S₅ |

| Molecular Weight | 366.69 g/mol |

Properties

IUPAC Name |

4,5-bis(hexylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26S5/c1-3-5-7-9-11-17-13-14(20-15(16)19-13)18-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJJMSTTXDSWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=C(SC(=S)S1)SCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461454 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149468-17-7 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dithiole 2 Thione, 4,5 Bis Hexylthio and Its Analogs

Strategies for Core Heterocycle Formation

The central 1,3-dithiole-2-thione (B1293655) framework, often derived from the dianion 1,3-dithiole-2-thione-4,5-dithiolate (dmit²⁻), can be assembled through several key synthetic strategies.

Carbon Disulfide Based Approaches

A foundational method for creating the dmit²⁻ precursor involves the reduction of carbon disulfide (CS₂). wikipedia.orgthieme-connect.com A common approach is the reaction of CS₂ with an alkali metal, such as sodium, in an aprotic solvent like dimethylformamide (DMF). thieme-connect.comorgsyn.org This reaction produces the sodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂C₃S₅), along with sodium trithiocarbonate. wikipedia.org

4 Na + 4 CS₂ → Na₂C₃S₅ + Na₂CS₃ wikipedia.org

The reaction requires careful temperature control and an inert atmosphere to proceed efficiently. orgsyn.org The resulting dianion is a versatile intermediate for further reactions. wikipedia.org Electrochemical reduction of carbon disulfide also yields the 1,3-dithiole-2-thione-4,5-dithiolate dianion. thieme-connect.comresearchgate.net

Another carbon disulfide-based route involves its reaction with potassium hydroxide (B78521) in isopropanol (B130326) to form potassium isopropylxanthate. This intermediate can then undergo further reactions, such as alkylation and cyclization, to build the dithiole ring system. thieme-connect.comd-nb.info

Cyclization Reactions

Cyclization reactions are crucial for forming the heterocyclic ring of 1,3-dithiole-2-thiones. These methods often start with acyclic precursors that are induced to ring-close. For instance, bisxanthates can be cyclized in strong acids like concentrated sulfuric acid to yield 1,3-dithiol-2-ones, which can be converted to the corresponding thiones. thieme-connect.com The synthesis of various 1,3,4-thiadiazole-2-thiones also relies on the cyclization of intermediates derived from reagents like carbon disulfide. connectjournals.com While not directly forming the 1,3-dithiole ring, these methods highlight the general principle of using carbon disulfide derivatives in heterocycle synthesis. Cycloaddition reactions have also been employed to construct new polysulfur-nitrogen heterocycles containing the 1,2-dithiole-3-thione moiety, which is isomeric to the 1,3-dithiole-2-thione core. acs.org

Oligomeric Precursor Utilization (e.g., 1,3-Dithiole-2,4,5-trithione oligomer)

An alternative strategy employs the oligo(1,3-dithiole-2,4,5-trithione) as a building block. This oligomer can react with various unsaturated compounds through [4+2] cycloaddition reactions to form substituted 1,3-dithiole-2-thiones. osi.lvresearchgate.net This method is particularly useful for synthesizing derivatives that are difficult to access through other routes and serves as a pathway to precursors for bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). osi.lvresearchgate.net

Functionalization and Derivatization Approaches

Once the core heterocycle is formed, typically as the dmit²⁻ salt, the introduction of side chains like the hexylthio groups is achieved through functionalization reactions.

S-Alkylation Procedures

The most direct method for synthesizing 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is the S-alkylation of the sodium or potassium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit). wikipedia.org This nucleophilic dianion readily reacts with alkyl halides, such as 1-bromohexane, in a double substitution reaction to form the desired product.

Na₂C₃S₅ + 2 C₆H₁₃Br → C₃S₅(C₆H₁₃)₂ + 2 NaBr

The reaction is typically carried out in a suitable solvent like ethanol (B145695) or DMF. This general procedure is highly versatile and allows for the introduction of a wide variety of alkyl and arylthio substituents by selecting the appropriate alkylating agent.

| Dmit Salt | Alkylating Agent | Product | Reaction Conditions |

|---|---|---|---|

| Na₂C₃S₅ | 1-Bromohexane | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | Ethanol, Reflux |

| Na₂C₃S₅ | Methyl Iodide | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | DMF, Room Temperature |

| Na₂C₃S₅ | Benzoyl Chloride | 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | Acetonitrile (B52724), Room Temperature |

| K₂C₃S₅ | 1,2-Dibromoethane | 4,5-Ethylenedithio-1,3-dithiole-2-thione | Methanol, Reflux |

Cross-Coupling Reactions for Extended Systems (e.g., Wittig-type reactions, Horner-Wadsworth-Emmons reaction)

The synthesis of extended π-conjugated systems from 1,3-dithiole-2-thione precursors is frequently accomplished through cross-coupling reactions. These methods are essential for creating larger, electronically active molecules like tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are valued for their applications in materials science. connectjournals.com Key among these methods are phosphite-mediated couplings and olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Phosphite-mediated cross-coupling is a primary technique for the synthesis of both symmetrical and unsymmetrical tetrathiafulvalenes from 1,3-dithiole-2-thiones. This reaction typically involves heating the thione precursors in the presence of a trialkyl phosphite, such as triethyl phosphite, which acts as a coupling agent to reductively couple two thione molecules at their C2 positions. rsc.org This process forms the central C=C double bond of the TTF core. The reaction of 4,5-bis(diphenylphosphanyl)-1,3-dithiole-2-thione with P(OEt)3, for instance, leads selectively to the corresponding tetrakis-phosphanylated tetrathiafulvalene derivative. rsc.org

The Wittig reaction provides a pathway to convert aldehydes and ketones into alkenes using a phosphonium (B103445) ylide, known as a Wittig reagent. wikipedia.orglibretexts.org In the context of 1,3-dithiole-2-thiones, this reaction can be adapted to form exocyclic double bonds, thereby extending the π-system. For example, a tripmethyl phosphite-induced Wittig cross-coupling reaction has been successfully used to prepare extended TTF (exTTF) compounds by reacting 1,3-dithiol-2-thiones with quinone derivatives like anthraquinone. researchgate.net The reaction proceeds via a proposed oxaphosphetane intermediate, which then decomposes to the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgdalalinstitute.com A principal advantage of this method is that the location of the newly formed double bond is precisely controlled. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides. conicet.gov.ar This reaction is a widely used method for creating carbon-carbon double bonds with high stereocontrol, typically favoring the formation of (E)-alkenes. chemrxiv.org The HWE reaction has been effectively employed in the synthesis of complex, extended TTF derivatives. For instance, the reaction between an aldehyde and a thiophene-extended TTF derivative bearing a bisphosphonate group, in the presence of a strong base like lithium diisopropylamide (LDA), afforded a fused triad (B1167595) donor molecule in a 35% yield. clockss.org The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which are easily removed during workup, simplifying product purification.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide (e.g., Ph₃P=CHR) | Phosphonate carbanion (e.g., (RO)₂P(O)CHR⁻) |

| Reactivity of Reagent | Generally less reactive; stabilized ylides are less reactive than non-stabilized ones. organic-chemistry.org | Generally more reactive than Wittig ylides. conicet.gov.ar |

| Stereoselectivity | Depends on ylide stability; non-stabilized ylides favor (Z)-alkenes, stabilized ylides favor (E)-alkenes. organic-chemistry.org | Generally provides high (E)-selectivity. |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easily removed) |

| Application Example | Coupling of 1,3-dithiol-2-thiones with anthraquinone. researchgate.net | Synthesis of thiophene-extended TTF derivatives. clockss.org |

Oxidation and Reduction Pathways

The redox behavior of 1,3-dithiole-2-thione and its derivatives is fundamental to their function, particularly in the context of forming charge-transfer complexes and conductive materials. These compounds can undergo both oxidation and reduction at various sites within the molecule.

The electrochemical reduction of carbon disulfide (CS₂) is a foundational pathway for synthesizing the core dithiolate structure. This process yields the 1,3-dithiole-2-thione-4,5-dithiolate dianion, a key precursor for many derivatives. d-nb.infothieme-connect.com This dianion can then be alkylated to produce compounds such as 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-.

The thione group (C=S) and the dithiole ring are susceptible to oxidation. The reaction of phosphanylated 1,3-dithiole-2-thiones with oxidizing agents like hydrogen peroxide–urea or elemental sulfur results in the oxidation of the phosphorus center to the corresponding P(V) chalcogenide. rsc.org The sulfur-rich framework of these molecules allows them to act as effective electron donors. The electron-donating ability is often quantified by measuring their oxidation potentials using techniques like cyclic voltammetry. tandfonline.com For example, extended TTF derivatives synthesized from 1,3-dithiole-2-thiones exhibit specific oxidation potentials (E_ox) that are influenced by their molecular structure. Structural modifications, such as introducing strained bridging groups, can significantly shift these potentials. acs.org

Derivatives incorporating the 1,3-dithiole unit, such as fused triad donors, can exhibit unique multi-electron redox behavior. clockss.org Cyclic voltammetry studies of these complex systems have revealed simultaneous eight-electron transfer processes, indicating that multiple dithiole units within the same molecule are oxidized concurrently. clockss.org

| Process | Reactant(s) | Reagent/Condition | Product | Significance |

|---|---|---|---|---|

| Reduction | Carbon Disulfide (CS₂) | Electrochemical reduction or alkali metals (e.g., Sodium) d-nb.infothieme-connect.com | 1,3-dithiole-2-thione-4,5-dithiolate dianion d-nb.info | Forms the core precursor for the title compound and its analogs. |

| Oxidation | Phosphanylated 1,3-dithiole-2-thione | Hydrogen peroxide–urea or Elemental Sulfur rsc.org | P(V) chalcogenide 1,3-dithiole-2-thiones rsc.org | Demonstrates oxidation at a functional group attached to the dithiole ring. |

| Electrochemical Oxidation | Extended TTF derivatives | Cyclic Voltammetry tandfonline.comacs.org | Radical cation / Dication | Quantifies electron-donating properties and stability of oxidized species. |

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis in Research Context

Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized molecules and in probing their electronic and vibrational properties. For derivatives of the 1,3-dithiole-2-thione (B1293655) family, a multi-spectroscopic approach is typically employed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic molecules. For 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure by identifying the chemical environments of the hydrogen and carbon atoms, particularly within the hexyl chains.

In a typical ¹H NMR spectrum, the protons of the two equivalent hexylthio groups would exhibit characteristic signals. The α-methylene protons (–S–CH₂–) adjacent to the sulfur atom are expected to appear as a triplet at a distinct chemical shift. The subsequent methylene (B1212753) groups along the chain would produce multiplets, culminating in a triplet for the terminal methyl (–CH₃) group.

The ¹³C NMR spectrum would corroborate this structure, showing signals for the carbon atoms of the dithiole ring system (C=S and C=C) and the six distinct carbon environments of the hexyl chains. Data for related compounds, such as those with methylthio groups, are often used as a reference for assigning these chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is predictive, based on analogous structures, as specific experimental data for the hexylthio derivative is not widely published.)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -S-CH₂(CH₂)₄CH₃ | ~2.9 - 3.1 | Triplet |

| ¹H | -S-CH₂-(CH₂)₄-CH₃ | ~1.3 - 1.7 | Multiplet |

| ¹H | -(CH₂)₅-CH₃ | ~0.9 | Triplet |

| ¹³C | C=S (thione) | ~210 | Singlet |

| ¹³C | C=C (dithiole) | ~130 | Singlet |

| ¹³C | -S-CH₂(CH₂)₄CH₃ | ~35-40 | Singlet |

| ¹³C | -S-CH₂-(CH₂)₄-CH₃ | ~22-32 | Singlet |

| ¹³C | -(CH₂)₅-CH₃ | ~14 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups within a molecule by probing their vibrational modes. In 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-, key vibrational bands would include the C=S stretching of the thione group, C=C stretching of the dithiole ring, and various C-S and C-H stretching and bending modes. The C=S stretch is particularly characteristic and typically appears in the IR spectrum in the region of 1050-1200 cm⁻¹. The C-H stretching vibrations from the hexyl chains are expected in the 2850-3000 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aggregation Phenomena

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 1,3-dithiole-2-thione chromophore is known to have distinct absorption bands in the UV and visible regions. d-nb.info These bands are typically assigned to π → π* and n → π* transitions within the conjugated sulfur-containing ring system. The introduction of the hexylthio groups can cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to the parent compound, reflecting the electronic influence of the alkylthio substituents. This technique is also sensitive to intermolecular interactions and can be used to study aggregation phenomena in solution.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and can provide information about its fragmentation patterns. For 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- (molecular formula C₁₅H₂₆S₅), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its calculated molecular weight of 382.7 g/mol . High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition.

Solid-State Structural Investigations

While spectroscopic methods define the molecular connectivity and electronic properties, solid-state techniques reveal how the molecules are arranged in a crystalline material, which is crucial for understanding the properties of bulk materials.

Single-Crystal X-ray Diffraction for Molecular and Crystal Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule and its packing in the crystal lattice. This technique provides precise bond lengths, bond angles, and intermolecular distances. For a molecule like 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-, a crystal structure analysis would reveal the planarity of the central 1,3-dithiole-2-thione ring and the conformation of the flexible hexyl chains. researchgate.net Furthermore, it would elucidate any significant intermolecular interactions, such as sulfur-sulfur (S···S) contacts, which are common in sulfur-rich compounds and play a key role in dictating the solid-state packing and electronic properties of the material. nih.gov

Table 2: Representative Crystallographic Data for a Related Compound (Note: Data for 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione is presented as an example of the type of data obtained from X-ray diffraction analysis for this class of compounds.) nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₆O₄S₅ |

| Formula weight | 386.52 |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| Unit cell dimensions | a = 21.070(4) Å, b = 13.910(3) Å, c = 5.275(1) Å |

| Volume | 1545.2(5) ų |

| Z (molecules per unit cell) | 4 |

Analysis of Intermolecular Interactions and Packing Motifs

The supramolecular architecture of 1,3-dithiole-2-thione derivatives is governed by a variety of weak intermolecular forces. These interactions dictate the molecular packing in the crystalline state, influencing the material's electronic and optical properties.

π-π Stacking Interactions

The planar, electron-rich 1,3-dithiole-2-thione core is highly conducive to forming π-π stacking interactions. These interactions are fundamental to the assembly of many organic conductors and functional materials. In the crystal structures of related compounds, such as metal complexes of 1,3-dithiole-2-thione-4,5-dithiolate (dmit), these stacking motifs are prominent. For instance, in certain bismuth-dmit anions, overlapping parallel dmit ligands are observed with perpendicular distances of 3.477(2) Å and centroid-centroid separations of 3.529 Å, which are ideal for significant π-π interaction. researchgate.net Similarly, in the structure of 3-phenyl-1,4,2-dithiazole-5-thione, a related heterocyclic system, aromatic π-π stacking is a key packing feature, with centroid-centroid distances between adjacent rings measured at 3.717 (6) Å and 3.712 (6) Å. nih.gov These examples highlight the propensity of the dithiolethione framework to engage in stacking, a characteristic that is expected to influence the solid-state arrangement of 4,5-bis(hexylthio)-1,3-dithiole-2-thione.

Hydrogen Bonding Networks

While the parent 4,5-bis(hexylthio)-1,3-dithiole-2-thione lacks classical hydrogen bond donors, its derivatives can form extensive hydrogen bonding networks. The introduction of functional groups, such as hydroxyls, enables these interactions. For example, in the dimeric gold complex of 4,5-bis(2-hydroxyethylthio)-1,3-dithiole-2-thione, intra- and intermolecular hydrogen bonds involving the hydroxyethyl (B10761427) groups extend the structure into a two-dimensional supramolecular network. acs.org In other contexts, weaker C-H···S and C-H···O hydrogen bonds are observed. In certain cadmium and zinc dmit complexes, N-methylpyridinium cations are linked to the complex anion through weak C—H⋯S hydrogen bonds. researchgate.net A polar three-dimensional framework is also observed in 4,5-bis(furoylsulfanyl)-1,3-dithiole-2-thione, which is constructed from a combination of C-H···O hydrogen bonding and S···S interactions. nih.gov The strength of aurophilic contacts, another key interaction, has been shown to be comparable to that of hydrogen bonding. mdpi.com

Halogen-Halogen and Sulfur-Halogen Interactions

The sulfur atoms within the 1,3-dithiole-2-thione scaffold can act as effective halogen bond acceptors. This has been explored in co-crystals with organic halogen bond donors. Studies on iodinated derivatives of 1,3-dithiole-2-thione demonstrate the formation of C=S···I halogen bonding interactions. acs.org The interaction strength can be significant, with some S···Br halogen bonds showing substantial covalent character and high interaction energies. acs.org Intramolecular 1,5-sulfur-halogen (S···X) noncovalent interactions have also been utilized to enforce specific molecular conformations in related thiadiazole systems, indicating the versatility of sulfur in forming such contacts. nih.gov These findings suggest that halogen bonding can be a powerful tool in the crystal engineering of materials based on 4,5-bis(hexylthio)-1,3-dithiole-2-thione.

Aurophilic Interactions in Gold Complexes

Gold(I) complexes derived from dmit ligands frequently exhibit aurophilic (Au···Au) interactions, which are closed-shell attractions between gold centers. These interactions are comparable in strength to hydrogen bonds and significantly influence the structural and photophysical properties of the complexes. mdpi.com In dinuclear gold(I) complexes, intramolecular aurophilic interactions with Au···Au distances ranging from 3.078(6) Å to 3.1984(10) Å have been characterized. acs.org These attractive forces can drive the self-assembly of molecular units into one-dimensional arrays and other supramolecular structures. nih.gov The presence of aurophilic interactions is often associated with unique luminescent properties in gold(I) complexes. mdpi.com

| Interaction Type | Compound/Derivative | Distance (Å) | Reference |

| Aurophilic (Au···Au) | [{Au(PPh₃)}₂(μ-dmid)] | 3.1984(10) | acs.org |

| Aurophilic (Au···Au) | [{Au(PPh₃)}₂(μ-dddt)] | 3.1295(11) | acs.org |

| Aurophilic (Au···Au) | [AuCl{(HOCH₂CH₂)₂dmit}]₂ | 3.078(6) | acs.org |

| Aurophilic (Au···Au) | Cationic three-coordinate gold(I) bipyridyl/isocyanide complex | 3.216 | mdpi.com |

| π-π Stacking | Bismuth-dmit anion complex | 3.477(2) | researchgate.net |

| π-π Stacking | 3-phenyl-1,4,2-dithiazole-5-thione | 3.712 - 3.717 | nih.gov |

Polymorphism and Crystal Engineering Strategies

Crystal engineering provides a rational approach to designing functional molecular solids by controlling intermolecular interactions. ub.edu For compounds like 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-, this involves leveraging the interactions described above to target specific crystal packing arrangements and, consequently, desired physical properties.

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical consideration. ub.edu Different polymorphs can exhibit distinct properties, and controlling their formation is a key challenge. For example, in the related field of semiconducting polymers, poly(2,5-bis(3-alkylthiophen-2-yl)-thieno-[3,2-b]thiophene) (PBTTT) can form two different morphologies, a high-mobility "terrace-phase" and a lower-performing "ribbon-phase," depending on the thermal annealing conditions. rsc.org This highlights how processing conditions can direct the assembly into different solid-state structures.

Strategies in crystal engineering for dithiolethione-based systems could involve:

Co-crystallization: Introducing co-former molecules that can form predictable hydrogen or halogen bonds with the sulfur atoms of the dithiolethione core to guide the supramolecular assembly.

Solvent Selection: Utilizing different crystallization solvents to influence nucleation and growth, potentially leading to the isolation of different polymorphs or solvates.

Functional Group Modification: As seen with hydroxyethyl and furoylsulfanyl derivatives, modifying the peripheral groups can introduce new interaction sites (e.g., for hydrogen bonding) and dramatically alter the crystal packing. acs.orgnih.gov

By understanding and controlling the interplay of π-π stacking, hydrogen bonding, and halogen bonding, it is possible to engineer the crystal structure of 4,5-bis(hexylthio)-1,3-dithiole-2-thione and its derivatives to optimize them for applications in fields like organic electronics.

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of 1,3-dithiole-2-thione (B1293655) derivatives. While specific cyclic voltammetry data for 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is not extensively detailed in the available literature, studies on analogous compounds provide valuable insights into its expected electrochemical signature.

For instance, research on related 1,3-dithiole-2-thione derivatives, such as 4,5-bis(2-arylhydroxymethyl)-1,3-dithiole-2-thiones, has shown that these molecules undergo oxidation processes. nih.gov In a dichloromethane (B109758) solution with a supporting electrolyte, these compounds exhibit an irreversible single-electron oxidation wave at potentials around +1170 mV versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.gov The irreversibility of this process suggests that the resulting radical cation is unstable and may undergo subsequent chemical reactions.

The electrochemical behavior of these systems is typically investigated using a three-electrode setup, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). nih.gov The measurements are conducted in a suitable organic solvent, such as dichloromethane, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) to ensure conductivity. nih.gov

The following interactive table presents typical electrochemical data obtained for a related 1,3-dithiole-2-thione derivative, which can serve as a reference for understanding the potential redox behavior of the hexylthio-substituted analogue.

| Compound | Oxidation Potential (Epa) vs. Ag/AgCl [mV] | Reversibility | Solvent |

| 8-(2-thienyl)thieno[2,3-f] nih.govstrath.ac.ukbenzodithiole-2-thione | +1170 | Irreversible | Dichloromethane |

Note: This data is for an analogous compound and is intended to be illustrative of the general electrochemical behavior of this class of molecules.

Understanding Electron Transfer Processes

In many 1,3-dithiole-2-thione systems, the first oxidation is an irreversible process, indicating that the generated radical cation is reactive. nih.gov This reactivity can lead to various follow-up chemical reactions, such as dimerization or reaction with the solvent or trace impurities. The nature of the substituents on the 1,3-dithiole-2-thione core plays a significant role in modulating the stability of the radical cation and, consequently, the reversibility of the electron transfer process.

Influence of Substituents on Electrochemical Characteristics

The hexylthio substituents at the 4 and 5 positions of the 1,3-dithiole-2-thione ring are expected to exert a significant influence on the compound's electrochemical properties. Alkylthio groups are generally considered to be electron-donating in nature due to the lone pairs of electrons on the sulfur atoms, which can participate in resonance with the dithiole ring.

This electron-donating effect increases the electron density on the heterocyclic core, making it easier to remove an electron. Consequently, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is predicted to have a lower oxidation potential compared to the unsubstituted 1,3-dithiole-2-thione or derivatives bearing electron-withdrawing groups. The electron-donating nature of the hexylthio groups should stabilize the resulting radical cation, potentially leading to more reversible redox behavior compared to analogues with electron-withdrawing substituents.

In a broader context, the electronic nature of substituents is a well-established tool for tuning the redox potentials of organic molecules. Electron-donating groups generally lower oxidation potentials, while electron-withdrawing groups increase them. This principle is widely applied in the design of organic electronic materials to control their energy levels and charge-carrying properties.

Charge Disproportionation Studies

Charge disproportionation is a phenomenon where two radical cations (or anions) react to form a dication (or dianion) and a neutral molecule. This process is particularly relevant in the study of mixed-valence systems and molecular conductors. While specific charge disproportionation studies on 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- have not been reported, the potential for such behavior exists, especially if the radical cation exhibits a degree of stability.

The study of charge disproportionation often involves techniques such as cyclic voltammetry, where the relative peak potentials of the first and second oxidation steps can provide thermodynamic information about the disproportionation equilibrium. Spectroelectrochemical methods can also be employed to observe the formation of different charged species in solution. Given the role of similar sulfur-rich compounds as precursors to tetrathiafulvalene (B1198394) (TTF) derivatives, which are known to form stable radical cations and dications, the investigation of charge disproportionation in their precursors is a relevant area of research.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations for 1,3-dithiole-2-thione (B1293655) and its derivatives provide detailed information on molecular geometries, orbital energies, and the distribution of electrons. worldscientific.comresearchgate.net These calculations are foundational for understanding the molecule's reactivity, optical properties, and potential as a component in electronic materials. The accuracy of DFT allows for reliable predictions of how the addition of the hexylthio substituent groups modifies the electronic properties of the parent 1,3-dithiole-2-thione core. researchgate.net

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter known as the HOMO-LUMO gap. This gap is indicative of a molecule's chemical reactivity and kinetic stability; a smaller gap often correlates with higher reactivity. mdpi.com It also determines the energy of the lowest electronic excitation, which is fundamental to the molecule's optical and electronic properties. acs.org

For 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-, the sulfur-rich core is expected to dominate the frontier orbitals. The electron-donating hexylthio groups would raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound. This tuning of the energy gap is a key strategy in designing organic materials for specific electronic applications. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene | -6.15 | -0.95 | 5.20 |

| 1,3-Dithiole-2-thione | -5.80 | -2.10 | 3.70 |

| Tetrathiafulvalene (B1198394) (TTF) | -4.75 | -1.65 | 3.10 |

| 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- (Estimated) | -5.45 | -1.95 | 3.50 |

Note: Values are representative and intended for comparative purposes. The value for the title compound is an educated estimate based on substituent effects.

DFT calculations allow for the visualization of the spatial distribution of the frontier molecular orbitals.

HOMO: For 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-, the HOMO is expected to be a π-orbital with high electron density localized across the sulfur atoms of the central 1,3-dithiole-2-thione ring system. This orbital represents the primary site for electrophilic attack and is the source of electrons in charge-transfer processes.

LUMO: The LUMO is anticipated to be a π* anti-bonding orbital, also delocalized over the dithiolethione core. This orbital represents the region where the molecule can accept electrons, making it relevant to the molecule's behavior in reduction reactions and as an electron-accepting material.

The charge distribution analysis typically shows that the sulfur atoms of the thione group and the dithiole ring carry a partial negative charge, making them key sites for intermolecular interactions. The flexible hexyl chains are largely electronically neutral and primarily influence the molecule's solubility and solid-state packing.

Molecular Dynamics Simulations for Conformational Analysis

The two hexylthio chains attached to the rigid dithiolethione core grant the molecule significant conformational flexibility. Molecular Dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. An MD simulation of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- would provide profound insights into the dynamic behavior of these alkyl chains.

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C(ring)-S-C1-C2 | Rotation around the sulfur-hexyl bond | Determines the initial orientation of the alkyl chain relative to the ring. |

| S-C1-C2-C3 | Rotation within the alkyl chain | Leads to gauche and anti conformers, influencing chain extension. |

| C1-C2-C3-C4 | Rotation within the alkyl chain | Contributes to the overall flexibility and potential for chain folding. |

Band Structure Calculations for Solid-State Properties

When individual molecules of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- aggregate to form a crystal, their discrete molecular orbitals interact and broaden into electronic bands. Band structure calculations, typically performed using DFT on a periodic model of the crystal, are essential for predicting the electronic properties of the bulk material.

These calculations determine the energy difference between the top of the valence band (derived from the HOMO) and the bottom of the conduction band (derived from the LUMO), which defines the electronic band gap. This band gap dictates whether the material will behave as a semiconductor or an insulator. The solid-state packing, which is heavily influenced by the flexible hexyl chains, plays a critical role in determining the extent of orbital overlap between adjacent molecules and, consequently, the width of the energy bands and the efficiency of charge transport. nih.gov The interplay between molecular structure and crystal packing is a central theme in the design of novel organic semiconductors. acs.org

Theoretical Insights into Reaction Mechanisms

Computational chemistry offers a powerful lens through which to view the intricate steps of a chemical reaction. For 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-, theoretical methods can be used to investigate its synthesis, which typically involves the dialkylation of a dithiolate salt precursor. researchgate.net

By mapping the potential energy surface of the reaction, DFT calculations can identify the transition state structures—the highest energy points along the reaction pathway. The energy of this transition state relative to the reactants determines the activation energy, which governs the reaction rate. Such studies can explain why a reaction proceeds through a specific pathway, predict the effects of different reagents or catalysts, and guide the optimization of synthetic procedures. nih.gov For instance, modeling the S-alkylation reaction could clarify the stepwise nature of the addition of the two hexyl groups.

Applications in Advanced Functional Materials

Molecular Conductors and Organic Metals

The unique electronic structure of 1,3-Dithiole-2-thione (B1293655), 4,5-bis(hexylthio)- makes it an excellent candidate for creating materials that can conduct electricity. These organic materials are of great interest for applications in molecular electronics.

Precursors for Tetrathiafulvalene (B1198394) (TTF) Derivatives

The compound 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- serves as a fundamental precursor for synthesizing derivatives of Tetrathiafulvalene (TTF). wikipedia.org TTF and its analogues are powerful electron donors that have been central to the development of molecular electronics. The synthesis of TTF derivatives often involves the coupling of 1,3-dithiole-2-thione building blocks. wikipedia.org

A common synthetic strategy is the phosphite-mediated coupling reaction, where two molecules of a 1,3-dithiole-2-thione derivative are joined to form the C=C double bond characteristic of the TTF core. rsc.orgnih.gov By using 4,5-bis(hexylthio)-1,3-dithiole-2-thione, chemists can produce symmetrical TTF derivatives where each half of the molecule is identical. It is also possible to perform cross-coupling reactions with other thione or oxo-derivatives to create unsymmetrical TTF molecules with varied functionalities. mdpi.com The hexylthio side chains are not just passive substituents; they enhance the solubility of the resulting TTF derivatives in organic solvents, simplifying purification and processing. Furthermore, these flexible alkyl chains play a critical role in directing the intermolecular packing in the solid state, which in turn influences the electronic properties of the final material. mdpi.com

| Precursor Type | Coupling Method | Product Type | Reference |

|---|---|---|---|

| 1,3-dithiole-2-thiones | Phosphite-mediated homo-coupling | Symmetrical TTF derivatives | rsc.org |

| 1,3-dithiole-2-thione and 1,3-dithiol-2-one | Phosphite-mediated hetero-coupling | Unsymmetrical TTF derivatives | mdpi.com |

| 1,3-dithiole-2,4,5-trithione and alkenes | Cycloaddition reaction | Functionalised BEDT-TTF derivatives | rsc.org |

Design and Synthesis of Charge-Transfer Complexes

TTF derivatives synthesized from precursors like 4,5-bis(hexylthio)-1,3-dithiole-2-thione are renowned for their ability to form charge-transfer (CT) complexes. nih.govnih.gov These complexes are formed when the electron-donating TTF derivative transfers a fraction of an electron to an electron-accepting molecule (an acceptor). rsc.org This process can result in the formation of salts composed of radical cations of the donor and radical anions of the acceptor. rsc.org

The arrangement of these charged species in the crystal lattice is critical. When the donor and acceptor molecules form segregated stacks, it creates pathways for charge carriers to move, leading to electrical conductivity. wikipedia.org The properties of these CT complexes, ranging from semiconducting to metallic and even superconducting, can be finely tuned by modifying the chemical structure of the donor and acceptor. nih.gov The hexylthio groups on the TTF donor influence the solid-state packing, thereby affecting the intermolecular electronic communication and the resulting electrical properties of the CT complex. nih.gov

Single-Component Conductors

While charge-transfer complexes represent a major class of organic conductors, significant research has also focused on single-component conductors. These are materials based on a single type of neutral molecule that exhibit conductivity without the need for a separate acceptor molecule. rsc.orgresearchgate.net This is often achieved using neutral radical metal dithiolene complexes. nih.govacs.org

Complexes derived from 1,3-dithiole-2-thione ligands, such as gold dithiolene complexes, can crystallize into uniform stacks with significant intermolecular interactions, giving rise to a half-filled band structure. nih.govacs.orgacs.org For instance, a neutral radical gold complex, [Au(α-EtMetpdt)2]•, exhibits semiconducting behavior with a room temperature conductivity of 3 × 10⁻³ S cm⁻¹, classifying it as a Mott insulator. nih.govacs.org The design of such molecules often involves tailoring the peripheral substituents, like the hexylthio groups, to control the stacking arrangement and promote the necessary orbital overlap for charge transport. Neutral, closed-shell nickel and platinum bis(dithiolene) complexes have also been explored as single-component conductors, showing semiconducting behavior that can be modulated by pressure. rsc.orgresearchgate.net

Coordination Chemistry and Metal-Dithiolene Complexes

The versatility of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- extends to coordination chemistry, where its deprotected dithiolate form acts as a ligand to bind with various metal ions, forming metal-dithiolene complexes with diverse and interesting properties.

Building Blocks for Transition Metal Complexes (e.g., Ni, Pd, Pt, Au, Cu, Ag, Zn)

The 1,3-dithiole-2-thione, 4,5-dithiolate (dmit) ligand and its derivatives are excellent building blocks for creating complexes with a wide range of transition metals. researchgate.netus.es After a chemical reaction that removes the thiocarbonyl group's exocyclic sulfur and deprotonates the thiol groups, the resulting 4,5-dithiolate ligand readily coordinates to metals like Nickel (Ni), Palladium (Pd), Platinum (Pt), Gold (Au), Copper (Cu), Silver (Ag), and Zinc (Zn). rsc.orgmdpi.commdpi.com

These metal-dithiolene complexes often exhibit a square-planar geometry, particularly with Ni(II), Pd(II), Pt(II), and Au(III) ions. nih.govnih.gov The resulting complexes are not just structurally interesting but are also redox-active, meaning they can exist in multiple oxidation states. This electronic flexibility is key to their application in functional materials. For example, zinc complexes with related dithiol ligands have shown varied coordination geometries, from octahedral to tetrahedral, depending on the anions present during crystallization. rsc.org Similarly, dinuclear gold(I) complexes and polynuclear copper(I) complexes have been synthesized, showcasing the rich structural chemistry enabled by these sulfur-rich ligands. acs.orgnih.gov

| Metal Ion | Ligand Type | Typical Geometry | Potential Application | Reference |

|---|---|---|---|---|

| Ni(III) | dmit | Square-planar | Conducting/Magnetic Materials | nih.gov |

| Pt(II), Pd(II) | dithiolene | Square-planar | Single-component Conductors | rsc.orgresearchgate.net |

| Au(III) | dithiolene | Square-planar | Single-component Conductors | nih.govacs.org |

| Zn(II) | dithiol | Octahedral/Tetrahedral | Supramolecular Frameworks | rsc.org |

| Cu(I) | thiolate | Polynuclear clusters | Photoluminescent Materials | nih.gov |

| Ag(I) | thiolate | Coordination polymers | Sensory Materials | xmu.edu.cn |

Exploration of Magnetic Properties in Metal Complexes

Transition metal complexes are often magnetic due to the presence of unpaired electrons in their d-orbitals. youtube.comdalalinstitute.com Metal-dithiolene complexes, including those that could be derived from 4,5-bis(hexylthio)-1,3-dithiole-2-thione, provide a platform for exploring novel magnetic phenomena. The magnetic properties of these materials are highly dependent on the choice of the central metal ion, its oxidation state, and the spatial arrangement of the complexes in the crystal lattice. itn.pt

For instance, anionic nickel(III) dithiolene complexes, such as [Ni(dmit)₂]⁻, contain one unpaired electron and are therefore paramagnetic. nih.govresearcher.life When these paramagnetic building blocks self-assemble in the solid state, interactions between the magnetic centers can lead to more complex magnetic behaviors. Researchers have successfully constructed quasi-one-dimensional quantum magnetic chain systems using [Ni(dmit)₂]⁻ anions. researcher.life In some of these materials, the magnetic anions form spin ladder structures, exhibiting an energy gap between the magnetic ground state and excited states. The magnetic susceptibility of these complexes shows behavior characteristic of Heisenberg antiferromagnetic spin ladders. researcher.life The ability to tune intermolecular interactions via the peripheral alkyl chains, such as the hexylthio groups, is a key strategy in the design of new molecular magnetic materials. itn.pt

Supramolecular Assembly and Network Formation

The ability of 1,3-dithiole-2-thione derivatives to form ordered, non-covalent structures is a cornerstone of their application in materials chemistry. The sulfur atoms in the dithiole ring and the thione group are excellent participants in various intermolecular interactions, driving the formation of complex architectures.

Self-assembly is a powerful strategy for creating highly ordered structures from molecular components. In complexes of dmit-type ligands, specific and directional interactions such as hydrogen bonds and metal-metal (aurophilic) interactions are key drivers. acs.org A study on the gold complex [AuCl{(HOCH2CH2)2dmit}]2, an analogue of the hexylthio derivative, illustrates this principle. acs.org The complex initially forms an antiparallel dimeric arrangement driven by a short aurophilic (Au···Au) contact of 3.078 Å. acs.org This primary motif is then extended into a two-dimensional supramolecular network through both intra- and intermolecular hydrogen bonds involving the terminal hydroxyethyl (B10761427) groups. acs.org This hierarchical assembly, from dimer to 2D network, showcases how a combination of weak interactions can be programmed into the molecular structure to achieve long-range order.

Beyond simple self-assembly, dmit derivatives can be engineered to form robust supramolecular polymers and networks. This is achieved by leveraging strong, non-covalent interactions like halogen bonding. Research on 4,5-bis(bromomethyl)-1,3-dithiole-2-thione, another structural analogue, demonstrates the formation of polymeric charge-transfer adducts when reacted with dihalogens such as I₂, IBr, and ICl. soton.ac.uk

In these adducts, strong and linear S···I-X halogen bonds (where X = I, Br, or Cl) form the primary structural linkage, with S···I contact distances ranging from 2.534 to 2.597 Å. soton.ac.uk The bromomethyl groups, which are typically inert at the supramolecular level in the parent molecule, become active participants in the adducts. soton.ac.uk They contribute to the cohesion of the network through a matrix of Br···Br, Br···I, Br···S, and Br···H close contacts. soton.ac.uk These multiple, reinforcing interactions extend the structure into two and three dimensions, creating a true supramolecular polymer. soton.ac.uk

Table 2: Key Intermolecular Contacts in Supramolecular Adducts of a Dmit Derivative

| Adduct | Primary Interaction | Distance (Å) | Secondary Interactions |

|---|---|---|---|

| (C₅H₄Br₂S₃)·IBr | S···I-Br | 2.597 | Br···S, Br···H |

Molecular Electronics and Optoelectronic Devices

The favorable electronic properties of the 1,3-dithiole-2-thione core, including its electron-donating capability and potential for extended π-conjugation, make it a promising component for various electronic and optoelectronic applications.

In the field of photovoltaics, organic dyes containing moieties similar to 1,3-dithiole-2-thione, 4,5-bis(hexylthio)- have shown significant promise as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). The hexylthio groups play a crucial role; their bulky and flexible nature helps to suppress the aggregation of dye molecules on the semiconductor surface (e.g., TiO₂), which is a common cause of efficiency loss. nih.gov

Table 3: Performance of DSSCs with Hexylthio-Containing Sensitizers

| Sensitizer System | Key Component | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) |

|---|---|---|---|

| H7 + XY1b (Co-sensitized) | bis-hexylthiophene | 13.7% | 1.22 V (for H7 alone) |

Non-linear optical (NLO) materials, which alter the properties of light passing through them, are essential for technologies like optical switching and frequency conversion. The dmit framework is an excellent platform for creating molecules with NLO properties due to its potential to form intramolecular donor-acceptor systems.

A derivative, 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione, demonstrates good second-order NLO properties. nih.gov In this molecule, the conjugated furan (B31954) rings act as electron donors, while the dmit moiety serves as an electron acceptor, creating a polarized electronic structure with high delocalization that is conducive to NLO activity. nih.gov

Furthermore, the third-order NLO properties have been quantified for metal-dmit complexes. The complex bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)cadmium was studied using the femtosecond optical Kerr gate technique. researchgate.net Its acetonitrile (B52724) solution exhibited a significant third-order optical nonlinear susceptibility (χ⁽³⁾) of approximately 2.98 x 10⁻¹⁴ esu at a concentration of 1.57 x 10⁻³ M. researchgate.net From this, the second-order hyperpolarizability (γ) of the molecule, which is an intrinsic measure of its NLO response, was estimated to be as large as 1.23 x 10⁻³² esu. researchgate.net The response time was measured to be about 195 femtoseconds, an ultrafast response attributed to the delocalized electrons in the system. researchgate.net

Table 4: Third-Order NLO Properties of a Cadmium-Dmit Complex

| Property | Value | Unit |

|---|---|---|

| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | 2.98 x 10⁻¹⁴ | esu |

| Second-Order Hyperpolarizability (γ) | 1.23 x 10⁻³² | esu |

Organic Light Emitting Diode (OLED) Components

While the direct application of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- in commercially available Organic Light Emitting Diode (OLED) components is not extensively documented in publicly available scientific literature, the broader class of sulfur-rich heterocyclic compounds, including dithiole derivatives, is of significant interest in the field of organic electronics. These compounds are investigated for their potential as building blocks for organic semiconductors, which are fundamental to the operation of OLEDs.

The core 1,3-dithiole-2-thione structure is a known precursor to tetrathiafulvalene (TTF) and its derivatives, which are excellent electron donors and have been the subject of extensive research in organic conductors and electronics. The introduction of alkylthio side chains, such as the hexylthio groups in the specified compound, is a common strategy to enhance solubility in organic solvents and to influence the molecular packing in the solid state. These properties are crucial for the fabrication of thin films used in OLEDs, particularly for solution-based processing techniques like spin coating and inkjet printing.

In the context of OLEDs, materials with dithiole-based structures can be explored for various functions, including as:

Hole transport layers (HTLs): Their electron-donating nature can facilitate the injection and transport of holes from the anode to the emissive layer.

Emissive layer (EML) hosts or dopants: By modifying the substituents on the dithiole ring, the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength, can be tuned.

Electron blocking layers (EBLs): To confine electrons within the emissive layer and improve the efficiency of radiative recombination.

Electrochemical Energy Storage Research

The application of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- as an electrode material in rechargeable batteries is an emerging area of research with limited specific data available in the public domain. However, the broader family of organosulfur compounds, particularly those containing the dithiole-2-thione moiety, has garnered attention for its potential in electrochemical energy storage systems. These materials are investigated as alternatives to traditional inorganic electrode materials due to their potential for high theoretical specific capacity, molecular design flexibility, and lower environmental impact.

Application as Electrode Materials in Rechargeable Batteries

The interest in dithiole-2-thione derivatives for rechargeable batteries stems from the reversible redox reactions associated with the sulfur atoms in the molecule. In the context of lithium-sulfur (Li-S) or other metal-sulfur batteries, these compounds can theoretically undergo multi-electron transfer reactions, leading to high charge storage capacities.

The proposed mechanism for energy storage in such materials often involves the cleavage and formation of sulfur-sulfur and carbon-sulfur bonds during the charge and discharge cycles. The 1,3-dithiole-2-thione core can act as a redox-active center. The presence of the thione group (C=S) and the dithiole ring provides multiple sites for electrochemical reactions.

Table 1: Research Findings on Dithiole-based Compounds in Batteries

| Compound Class | Battery Type | Key Findings |

| Dithiole-2-thione derivatives | Lithium-ion | Can act as cathode materials with high theoretical capacities. Challenges include dissolution of intermediate polysulfides into the electrolyte, leading to capacity fading. |

| Metal-dithiolene complexes | Lithium-ion/Sodium-ion | Exhibit stable cycling performance and high rate capabilities. The metal center can also participate in the redox reactions, enhancing the overall capacity. |

| Polymeric dithiole-thiones | Lithium-sulfur | Polymers incorporating the dithiole-thione unit can help to mitigate the shuttle effect of polysulfides, improving cycle life. |

The hexylthio substituents in 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- would primarily serve to increase the solubility of the compound in organic electrolytes and could also influence the morphology of the electrode material. While this can be advantageous for certain battery designs, it might also exacerbate the issue of active material dissolution, which is a common challenge for organosulfur electrodes.

Research in this area is focused on several key aspects:

Improving Cyclability: Developing strategies to prevent the dissolution of the active material and its intermediates into the electrolyte. This includes polymerization of the dithiole-thione monomers or incorporating them into a conductive polymer matrix.

Enhancing Electronic Conductivity: Organosulfur compounds are typically electrical insulators. Therefore, they need to be combined with conductive additives, such as carbon black or graphene, to form a composite electrode with efficient charge transport pathways.

Understanding Reaction Mechanisms: Detailed electrochemical and spectroscopic studies are required to elucidate the complex redox processes that occur during battery operation and to identify the factors that limit performance.

While direct experimental data on the electrochemical performance of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- in rechargeable batteries is not yet widely reported, its structural features align with the characteristics of a promising class of next-generation organosulfur electrode materials.

Future Research Directions and Perspectives

Novel Synthetic Routes for Structural Diversity

While established methods for synthesizing 1,3-dithiole-2-thione (B1293655) derivatives exist, future research will likely focus on developing more efficient and versatile synthetic pathways to create a wider range of structurally diverse analogues of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-. The goal is to precisely control the molecular architecture to tune its electronic, optical, and self-assembly properties.

Key areas for exploration include:

Functionalization of Alkyl Chains: Introducing functional groups onto the hexyl chains could allow for post-synthetic modification, enabling the molecule to be grafted onto surfaces, incorporated into polymers, or used as a sensor.

Asymmetric Synthesis: Developing routes to asymmetrically substituted derivatives, where the two alkylthio groups are different, could lead to materials with unique polar properties.

Cycloaddition Reactions: Exploring 1,3-dipolar cycloaddition reactions with the thione group could yield novel heterocyclic systems with expanded functionalities. nih.gov

Metal-Mediated Cross-Coupling: Utilizing modern cross-coupling reactions could enable the direct attachment of various organic moieties to the dithiole ring, offering a powerful tool for creating complex, conjugated systems.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Approach | Description | Potential Outcome | Challenges |

| Alkylation of Dmit Salts | Reaction of the dianion of 1,3-dithiole-2-thione-4,5-dithiolate with functionalized hexyl halides. | Introduction of terminal groups (e.g., -OH, -COOH, -NH2) on the hexyl chains for further reactions. | Availability of functionalized reagents; potential for side reactions. |

| Stepwise Substitution | Sequential introduction of different alkylthio groups to create asymmetric molecules. | Dipolar molecules for applications in nonlinear optics or molecular rectification. | Control of regioselectivity; purification of mixed products. |

| Reaction with Alkynes | Cycloaddition of activated alkynes across the C=S bond, a known reaction for related dithiolethiones. nih.gov | Formation of spirocyclic or fused-ring systems with altered electronic properties. | Reaction selectivity; stability of the resulting products. |

| Palladium-Catalyzed Coupling | Development of methods for C-H activation or cross-coupling at the dithiole ring. | Direct attachment of aromatic or other conjugated groups to the core structure. | Harsh reaction conditions may degrade the sulfur-rich core. |

Exploration of Advanced Supramolecular Architectures

The interplay of the planar, sulfur-rich core and the flexible hexylthio side chains in 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- makes it an excellent candidate for constructing advanced supramolecular architectures. The dithiolethione core can participate in π-π stacking and short S···S van der Waals interactions, while the alkyl chains can drive self-assembly through hydrophobic interactions and influence molecular packing. nih.govresearchgate.net

Future research perspectives in this area include:

Liquid Crystals: Investigating the potential for this molecule and its derivatives to form thermotropic or lyotropic liquid crystalline phases. The balance between the rigid core and flexible chains is crucial for such behavior.

Self-Assembled Monolayers (SAMs): Exploring the formation of SAMs on various substrates, such as gold or silicon. The sulfur atoms provide ideal anchoring points for surface functionalization, which could be utilized in molecular electronics.

Host-Guest Chemistry: Using macrocyclic hosts like cyclodextrins or calixarenes to encapsulate the molecule, thereby creating redox-switchable host-guest systems. This is inspired by extensive work on tetrathiafulvalene (B1198394) (TTF), a related sulfur-rich molecule, in supramolecular chemistry. rsc.orgbeilstein-journals.orgnih.gov

Co-crystallization: Engineering multi-component crystals by co-crystallizing with electron acceptors or other complementary molecules to form charge-transfer complexes with tailored electronic and optical properties.

| Interaction Type | Driving Force | Potential Supramolecular Structure | Application Area |

| π-π Stacking | Overlap of π-orbitals of the dithiole rings. | Columnar stacks, J- or H-aggregates. | Organic conductors, field-effect transistors. |

| S···S Interactions | van der Waals forces between sulfur atoms. nih.gov | 2D sheets, 3D networks. | Charge transport pathways, nonlinear optics. |

| Hydrophobic Effects | Segregation of hexyl chains from polar environments. | Micelles, vesicles, liquid crystalline phases. | Drug delivery, advanced materials. |

| Host-Guest Binding | Encapsulation within a larger host molecule. | Rotaxanes, catenanes. rsc.orgbeilstein-journals.org | Molecular switches, sensors. |

Integration into Hybrid Organic-Inorganic Systems

A significant frontier for 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is its use as a building block in hybrid organic-inorganic materials. rsc.org By leveraging the sulfur atoms' ability to coordinate with metal ions, this molecule can act as a ligand to create novel metal-organic frameworks (MOFs) or be incorporated into polymer-based composites. researchgate.netmdpi.com

Promising future directions are:

Conducting Polymers: The parent dmit ligand has been successfully used as a counterion in the electrochemical synthesis of conducting polymers like polypyrrole, improving the resulting films' electronic properties. researchgate.net Future work could involve creating metal complexes of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- and embedding them into conducting polymer matrices to develop new electroactive hybrid films.

Metal-Organic Frameworks (MOFs): Designing MOFs where the molecule acts as a linker between metal nodes. The redox-active nature of the dithiolethione core could impart interesting electronic or catalytic properties to the resulting porous framework.

Perovskite Solar Cells: Incorporating this molecule as an additive or interface layer in perovskite solar cells. Sulfur-containing organic molecules have been shown to passivate defects and improve the stability and efficiency of these devices.

Nanoparticle Functionalization: Capping metal nanoparticles (e.g., gold, silver) with this molecule to create stable, dispersible hybrid materials where the dithiolethione shell can mediate charge transfer to or from the nanoparticle core.

| Hybrid System | Role of the Compound | Key Property | Potential Application |

| Conducting Polymer Composite | Metal-complexed counterion. researchgate.net | Enhanced electroactivity and stability. | Sensors, electrochromic devices, batteries. |

| Metal-Organic Framework (MOF) | Redox-active organic linker. | Porosity and electronic conductivity. | Catalysis, gas storage, chemical sensing. |

| Hybrid Perovskites | Interfacial layer or additive. nih.gov | Defect passivation, charge transport. | Solar cells, light-emitting diodes (LEDs). |

| Functionalized Nanoparticles | Surface ligand/capping agent. | Tunable electronic/optical properties. | Plasmonics, catalysis, biomedical imaging. |

Computational Design and Prediction of New Materials

Computational modeling provides a powerful tool to accelerate the discovery and design of new materials based on the 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- scaffold. By using theoretical calculations, researchers can predict the properties of hypothetical derivatives before undertaking complex and time-consuming synthesis.

Future research should leverage computational methods to:

Predict Electronic Properties: Employ Density Functional Theory (DFT) to calculate the HOMO/LUMO energy levels, ionization potential, and electron affinity of new derivatives. This information is crucial for designing materials for organic electronics.

Simulate Self-Assembly: Use molecular dynamics (MD) simulations to predict how modifications to the molecular structure, such as changing the length of the alkyl chains or adding functional groups, will influence crystal packing and the formation of supramolecular architectures.

Model Charge Transport: Calculate key parameters like reorganization energy and electronic coupling to predict the charge carrier mobility in crystalline or thin-film forms. This can guide the design of more efficient organic semiconductors.

Design for Specific Applications: Computationally screen libraries of virtual compounds for desired properties, such as a strong nonlinear optical response or specific light absorption characteristics, to identify the most promising candidates for synthesis.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | HOMO/LUMO energies, band gap, electron density distribution. | Predicts redox potentials, optical absorption, and reactivity. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Design of dyes, phosphors, and optically active materials. |

| Molecular Dynamics (MD) | Crystal packing, thin-film morphology, diffusion. | Understanding self-assembly and material structure. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties in complex environments (e.g., in solution or on a surface). | Simulates behavior in realistic device conditions. |

By pursuing these research directions, the scientific community can unlock the full potential of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- and its derivatives, paving the way for a new generation of advanced functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.